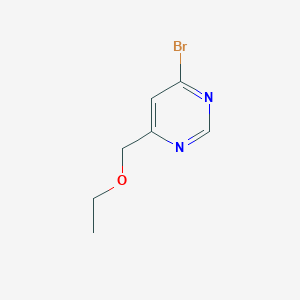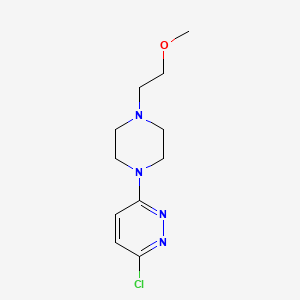
3-Chlor-6-(4-(2-Methoxyethyl)piperazin-1-yl)pyridazin
Übersicht
Beschreibung
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a compound with the molecular formula C11H17ClN4O and a molecular weight of 256.73 g/mol. The piperazine ring in this compound adopts a chair conformation .
Molecular Structure Analysis
In the title compound, the piperazine ring adopts a chair conformation and the dihedral angle between the aromatic rings is 13.91 (7)° . The crystal structure is stabilized by weak intermolecular C—H N hydrogen-bond interactions .Wirkmechanismus
Target of Action
For instance, pyrazinamide, a compound with a similar pyridazine ring, is an important first-line drug used in shortening TB therapy .
Mode of Action
For example, some compounds have been found to bind to DNA , while others have shown inhibitory effects on enzymes .
Biochemical Pathways
For instance, some compounds have been found to interact with DNA and enzymes, potentially affecting multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various effects, such as inhibitory effects on enzymes and interactions with DNA .
Action Environment
It’s worth noting that environmental conditions such as temperature and ph can often influence the stability and efficacy of many compounds .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine as an inhibitor of CK2 offers several advantages for laboratory experiments. 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a potent and selective inhibitor of CK2 and has been shown to inhibit the activity of CK2 in a variety of cell types. 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is also relatively easy to synthesize and is relatively inexpensive. However, 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is not cell-permeable and must be used in combination with other compounds to penetrate cells.
Zukünftige Richtungen
1. Further studies of the mechanism of action of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine as an inhibitor of CK2.
2. Investigation of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on other CK2-mediated processes, such as DNA replication and transcription.
3. Studies of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on other cellular processes, such as cell proliferation, differentiation, and apoptosis.
4. Development of cell-permeable analogs of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine for use in laboratory experiments.
5. Investigation of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on the expression of other transcription factors, such as c-Myc and NF-kB.
6. Studies of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on other proteins, such as protein kinases and phosphatases.
7. Development of novel 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine analogs for use in drug discovery and development.
8. Investigation of the use of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine as a tool for studying the role of CK2 in cancer.
9. Development of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine-based inhibitors of CK2 for use in therapeutic applications.
10. Investigation of the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on the expression of microRNAs.
Wissenschaftliche Forschungsanwendungen
Anti-inotrope Aktivität
Es wurde berichtet, dass die Verbindung eine anti-inotrope Aktivität besitzt . Anti-inotrope Mittel werden verwendet, um die Kraft der Herzkontraktionen zu verringern, was bei Erkrankungen wie hypertropher Kardiomyopathie von Vorteil sein kann.
Anti-Blutplättchen-Aggregation
Es wurde festgestellt, dass es anti-Blutplättchen-Aggregations-Eigenschaften besitzt . Dies bedeutet, dass es verhindern kann, dass Blutzellen zusammenklumpen, was zur Verhinderung der Bildung von Blutgerinnseln beitragen kann.
Antibakterielle Aktivität
Es wurde berichtet, dass die Verbindung antibakterielle Eigenschaften besitzt . Dies deutet darauf hin, dass es bei der Entwicklung neuer Antibiotika oder als Ergänzung zu bestehenden Behandlungen verwendet werden könnte.
Antivirale Aktivität
Es wurde festgestellt, dass es antivirale Aktivitäten besitzt . Dies deutet auf eine mögliche Verwendung bei der Behandlung verschiedener Virusinfektionen hin.
Entwicklung von Herz-Kreislauf-Medikamenten
Das Pyridazinon-Derivat von Pyridazin, zu dem auch „3-Chlor-6-(4-(2-Methoxyethyl)piperazin-1-yl)pyridazin“ gehört, wurde ursprünglich bei der Suche nach Herz-Kreislauf-Medikamenten eingesetzt . Dies zeigt sein Potenzial bei der Entwicklung neuer Behandlungen für Herz-Kreislauf-Erkrankungen.
Verwendung in Agrochemikalien
Die Verbindung wurde auch in Agrochemikalien verwendet . Dies deutet darauf hin, dass es bei der Entwicklung neuer Pestizide oder Herbizide verwendet werden könnte.
Breites Spektrum an pharmakologischen Aktivitäten
In den letzten Jahren wurde festgestellt, dass die Pyridazin-Derivate eine breite Palette an pharmakologischen Aktivitäten aufweisen . Dies deutet darauf hin, dass „this compound“ eine Vielzahl von Anwendungen in der medizinischen Chemie haben könnte.
Arzneimittelentwicklung
Eine beträchtliche Anzahl von Pyridazinonen, darunter „this compound“, wurde in einer Reihe aktueller Artikel für ihre Verwendung in der Arzneimittelentwicklung gut beschrieben . Dies zeigt sein Potenzial als Schlüsselelement bei der Entwicklung neuer Medikamente.
Biochemische Analyse
Biochemical Properties
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity .
Cellular Effects
The effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can lead to a decrease in enzyme activity and subsequent changes in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects such as organ damage and metabolic disturbances .
Metabolic Pathways
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to an accumulation or depletion of specific metabolites. These changes can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production .
Eigenschaften
IUPAC Name |
3-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-9-8-15-4-6-16(7-5-15)11-3-2-10(12)13-14-11/h2-3H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDICJIJQCRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


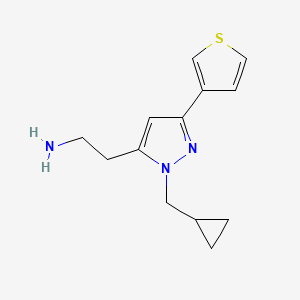
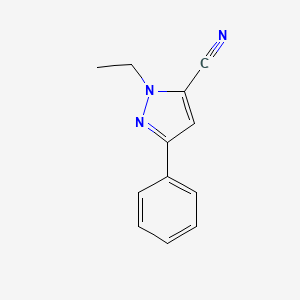
![methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481742.png)
![1-ethyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481743.png)
![6-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481744.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481748.png)
![methyl 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1481749.png)
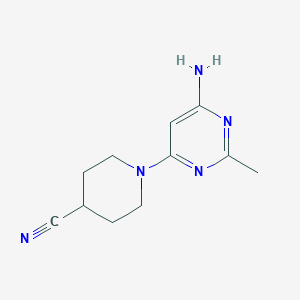
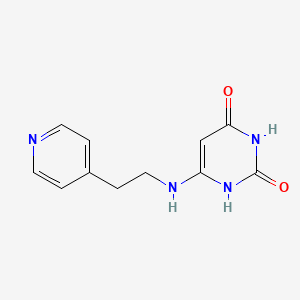


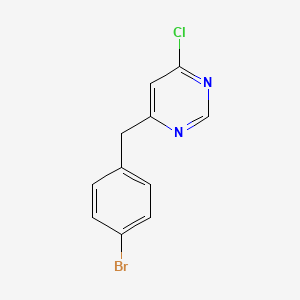
![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)
